molecular formula C14H18Cl2F3N3 B1459230 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride CAS No. 1351591-19-9

1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride

Cat. No. B1459230
CAS RN: 1351591-19-9
M. Wt: 356.2 g/mol
InChI Key: YPYVWNVEKGCLQD-UHFFFAOYSA-N
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Description

The compound “1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable for its inclusion of a piperidine ring, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure likely includes a benzimidazole core, a trifluoromethyl group, and a piperidine ring. The exact structure would depend on the positions of these groups on the benzimidazole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point could be influenced by the presence and position of the trifluoromethyl group and the piperidine ring .

Scientific Research Applications

Pharmacological Activity Exploration

Antiarrhythmic and Antiaggregatory Activities

Research has identified derivatives of benzimidazoles, such as dialkylaminobenzimidazoles, with potential antiarrhythmic, antiaggregation, and other pharmacological activities. For instance, some derivatives demonstrated significant NHE-inhibiting activity and antiaggregatory activity, surpassing known compounds like zoniporide and acetylsalicylic acid, respectively (Zhukovskaya et al., 2017).

Antitubercular Agents

Derivatives of 1H-benzimidazol-2-ylmethyl piperidin-4-imine have been developed and evaluated for their antitubercular activity, demonstrating potent effects against Mycobacterium tuberculosis strains with minimal inhibitory concentrations indicating significant potency and low toxicity (Revathi et al., 2015).

Antibacterial Applications

A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria. These compounds represent a new class of potential antibacterial agents (He et al., 2003).

Chemical Synthesis and Characterization

Synthesis Techniques

Novel synthesis methods have been developed for benzimidazole derivatives, including those related to 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride. These methods aim at enhancing the chemical diversity and pharmacological profiles of benzimidazole-based compounds (Srinivasulu et al., 2005).

Fluorescent Probes for DNA Detection

Aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, have been synthesized and characterized for potential applications as DNA-specific fluorescent probes. This research demonstrates the utility of benzimidazole derivatives in biochemical assays and molecular biology (Perin et al., 2011).

Antifungal Screening

Benzimidazole and piperazine derivatives have been synthesized and evaluated for their antifungal potential, showcasing moderate activity against fungal strains like Trichophyton rubrum and Candida albicans. This indicates the broad spectrum of biological activities possessed by benzimidazole derivatives (Gadhave et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that include a benzimidazole core are used as proton pump inhibitors or antiparasitic agents .

Safety and Hazards

As with any chemical compound, handling “1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride” would require appropriate safety measures. Without specific information, it’s hard to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety .

properties

IUPAC Name

1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3.2ClH/c15-14(16,17)13-19-11-3-1-2-4-12(11)20(13)9-10-5-7-18-8-6-10;;/h1-4,10,18H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYVWNVEKGCLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C3=CC=CC=C3N=C2C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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